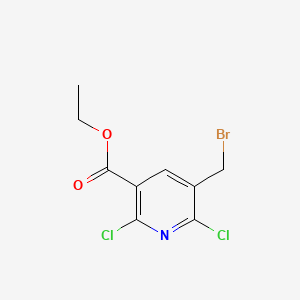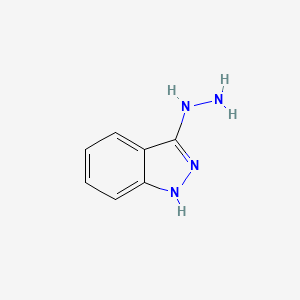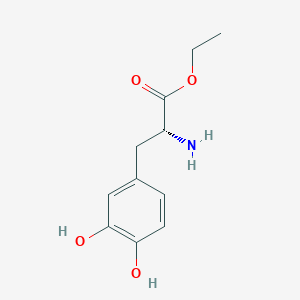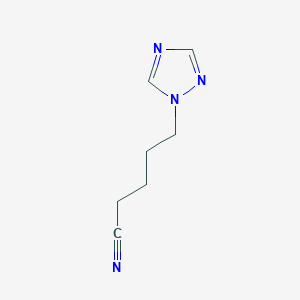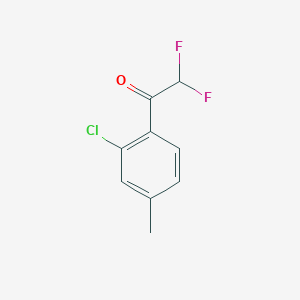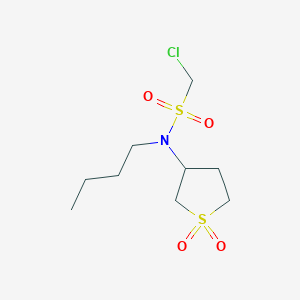
n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a sulfonamide group, a butyl chain, and a tetrahydrothiophene ring with a dioxido substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide typically involves multiple steps. One common method includes the chlorination of a precursor compound followed by the introduction of the sulfonamide group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Quality control measures are essential to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to evaluate its efficacy in treating certain medical conditions.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Butyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structural features provide distinct properties that can be leveraged in different scientific and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H18ClNO4S2 |
|---|---|
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
N-butyl-1-chloro-N-(1,1-dioxothiolan-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H18ClNO4S2/c1-2-3-5-11(17(14,15)8-10)9-4-6-16(12,13)7-9/h9H,2-8H2,1H3 |
Clé InChI |
ONRWLLAGOMPIAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


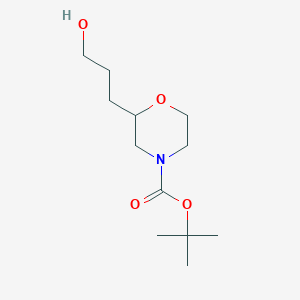
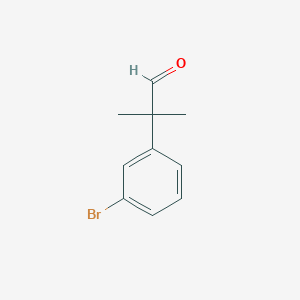
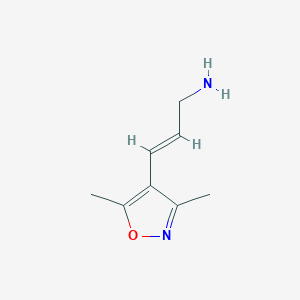

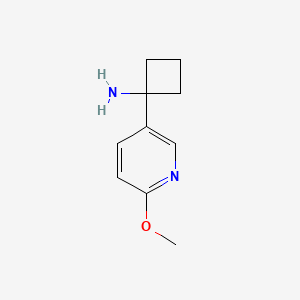
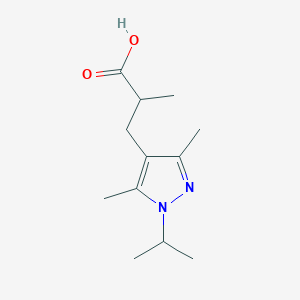

![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)
